molecular formula C10H10O3 B1526663 3-Acetyl-4-methylbenzoic acid CAS No. 1216050-56-4

3-Acetyl-4-methylbenzoic acid

Cat. No. B1526663
CAS RN: 1216050-56-4
M. Wt: 178.18 g/mol
InChI Key: XLXKREYXAYVPFU-UHFFFAOYSA-N
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Description

3-Acetyl-4-methylbenzoic acid is an organic compound with the chemical formula C10H10O3 . It possesses a carboxylic acid, an acetyl, and a methyl substituent on a benzene ring.


Synthesis Analysis

The synthesis of compounds similar to 3-Acetyl-4-methylbenzoic acid has been reported in the literature. For instance, a series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . Another study reported a new and environmentally friendly nitration process of methyl 3-methylbenzoate by mixtures of HNO3/Ac2O for the synthesis of 5-methyl-2-nitrobenzoic acid .


Chemical Reactions Analysis

While specific chemical reactions involving 3-Acetyl-4-methylbenzoic acid were not found, it’s worth noting that compounds with similar structures have been involved in various chemical reactions. For example, the nitration of methyl 3-methylbenzoate has been reported .

Scientific Research Applications

Organic Synthesis

3-Acetyl-4-methylbenzoic acid serves as a versatile intermediate in organic synthesis. Its benzylic position is particularly reactive, allowing for various substitutions and functional group transformations. This compound can undergo free radical bromination, nucleophilic substitution, and oxidation, making it valuable in constructing complex organic molecules .

Pharmaceutical Intermediates

In pharmaceutical research, 3-Acetyl-4-methylbenzoic acid is used as an intermediate for the synthesis of more complex compounds. It’s particularly useful in the creation of benzamide compounds, which have shown promise in various therapeutic areas due to their bioactive properties .

Material Science

Researchers have explored the use of benzoic acid derivatives, including 3-Acetyl-4-methylbenzoic acid, in the development of coordination polymers. These polymers exhibit unique structural and functional properties, potentially useful in creating new materials with specific mechanical, electrical, or optical characteristics.

Environmental Chemistry

While specific environmental applications of 3-Acetyl-4-methylbenzoic acid are not well-documented, its related compounds have been assessed for environmental hazards. Studies suggest that these compounds do not pose significant risks to the environment or wastewater treatment processes .

Analytical Chemistry

The electron affinity and ionization potential of 3-Acetyl-4-methylbenzoic acid and its derivatives are of interest in analytical chemistry. Understanding these properties helps in the development of analytical methods for detecting and quantifying this compound in various matrices .

Chemical Education

3-Acetyl-4-methylbenzoic acid can be used as a teaching tool in chemical education, particularly in illustrating reactions at the benzylic position. Its reactivity can demonstrate key concepts in electrophilic aromatic substitution and free radical chemistry, making it a practical example in advanced organic chemistry courses .

properties

IUPAC Name

3-acetyl-4-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-6-3-4-8(10(12)13)5-9(6)7(2)11/h3-5H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLXKREYXAYVPFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Acetyl-4-methylbenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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